5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one
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Overview
Description
5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo-diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available methyl pyrazole 3,5-dicarboxylate.
Alkylation: The methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis methods described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazolo-diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Borane or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo-diazepine ring.
Scientific Research Applications
5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the design of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylates: These compounds share a similar core structure and are also studied for their biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a different ring system but exhibit similar chemical reactivity and biological properties.
Uniqueness
5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one is unique due to its specific benzyl substitution and the resulting biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-7-9-17-13(6-8-15-17)11-16(14)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYEECRWZPUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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